3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
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Description
3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Biological Activity
3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a compound characterized by its unique structural features that include a 1,2,4-oxadiazole ring and a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
The molecular formula of this compound is C21H21N3O3S, with a molecular weight of 395.5 g/mol . The presence of the oxadiazole ring is significant as it is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
Compound Type | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Oxadiazole Derivative | MCF-7 (Breast Cancer) | 0.65 | |
Oxadiazole Derivative | A549 (Lung Cancer) | 0.12 - 2.78 | |
Oxadiazole Derivative | HeLa (Cervical Cancer) | 15.63 |
These compounds exhibit mechanisms such as apoptosis induction through the activation of p53 and caspase pathways . The structural modifications within the oxadiazole derivatives significantly influence their biological activity.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been explored extensively. Compounds containing the oxadiazole ring have demonstrated activity against a range of pathogens:
Studies indicate that the oxadiazole scaffold can disrupt bacterial cell wall synthesis and inhibit key metabolic pathways in pathogens .
Case Studies and Research Findings
A notable study investigated the synthesis and characterization of various oxadiazole derivatives, including those structurally related to this compound. The findings revealed that specific substitutions on the phenyl ring enhanced anticancer efficacy while maintaining low toxicity towards non-cancerous cells .
Another research effort focused on the molecular docking studies of these compounds against cancer-related targets. The results indicated strong binding affinities between the oxadiazole derivatives and proteins involved in cancer progression .
Properties
IUPAC Name |
3-phenyl-5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-28(26,19-11-10-15-6-4-5-9-17(15)12-19)24-13-18(14-24)21-22-20(23-27-21)16-7-2-1-3-8-16/h1-3,7-8,10-12,18H,4-6,9,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZCDYOCFCDVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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